N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide
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Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a sulfanyl group, and an amide group . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom . The amide group (-CONH2) is a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the benzodioxole and oxadiazole rings would add a level of rigidity to the structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The sulfanyl group could be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar amide group might increase the compound’s solubility in polar solvents .Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-28-15-5-3-14(4-6-15)20(27)23-10-19-24-25-21(31-19)32-11-18(26)22-9-13-2-7-16-17(8-13)30-12-29-16/h2-8H,9-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCZRKKZEXGMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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